3-Acetyl-N-(quinolin-8-yl)benzamide
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Overview
Description
3-Acetyl-N-(quinolin-8-yl)benzamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline compounds are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features a benzamide group attached to a quinoline ring, with an acetyl group at the 3-position of the benzamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-N-(quinolin-8-yl)benzamide can be achieved through various methods. One common approach involves the reaction of N-(quinolin-8-yl)benzamide with acetyl chloride in the presence of a base such as pyridine. This reaction typically occurs under reflux conditions, resulting in the acetylation of the benzamide group .
Another method involves the use of microwave irradiation to accelerate the cross-dehydrogenative coupling (CDC) of N-(quinolin-8-yl)amides with acetone or acetonitrile. This metal-free reaction is promoted by benzoyl peroxide and occurs at elevated temperatures, yielding the desired product in good yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The use of microwave-assisted synthesis is particularly advantageous due to its operational simplicity, rapid reaction times, and scalability to gram-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated or alkylated quinoline derivatives.
Scientific Research Applications
3-Acetyl-N-(quinolin-8-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized quinoline derivatives
Mechanism of Action
The mechanism of action of 3-Acetyl-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets. The compound can act as a bidentate ligand, coordinating with metal ions and facilitating various catalytic processes. Additionally, its ability to undergo C-H bond activation makes it a valuable tool in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
N-(quinolin-8-yl)benzamide: Lacks the acetyl group at the 3-position.
3-Acetylquinoline: Lacks the benzamide group.
Quinazolin-4(3H)-ones: Structurally similar but with different functional groups.
Uniqueness
3-Acetyl-N-(quinolin-8-yl)benzamide is unique due to its combination of a benzamide group, a quinoline ring, and an acetyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C18H14N2O2 |
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Molecular Weight |
290.3 g/mol |
IUPAC Name |
3-acetyl-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C18H14N2O2/c1-12(21)14-6-2-7-15(11-14)18(22)20-16-9-3-5-13-8-4-10-19-17(13)16/h2-11H,1H3,(H,20,22) |
InChI Key |
UXJQHNNBXIQTRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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